molecular formula C17H26N2O B294897 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Numéro de catalogue: B294897
Poids moléculaire: 274.4 g/mol
Clé InChI: PVBGPYWUURQFGT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of CLL and MCL. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is its potency and selectivity for BTK. This compound has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in preclinical models of CLL and MCL. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which can limit its efficacy.

Orientations Futures

There are several future directions for the development of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide. One direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer agents, such as venetoclax and rituximab, to enhance its antitumor activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Méthodes De Synthèse

The synthesis of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves several steps. First, 4-tert-butylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(pyrrolidin-1-yl)ethanamine to give this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Applications De Recherche Scientifique

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and MCL. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

Propriétés

Formule moléculaire

C17H26N2O

Poids moléculaire

274.4 g/mol

Nom IUPAC

4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)

Clé InChI

PVBGPYWUURQFGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.